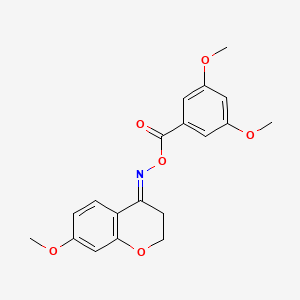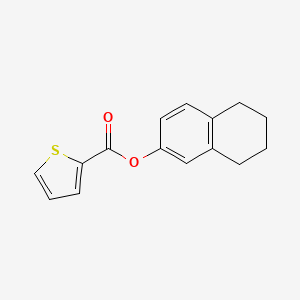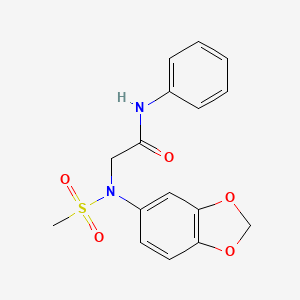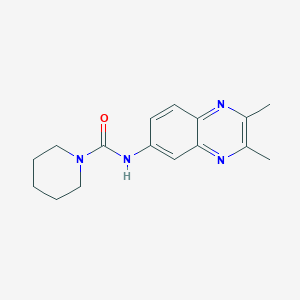
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(3,5-dimethoxybenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(3,5-dimethoxybenzoyl)oxime, commonly referred to as DMBO, is a synthetic compound that has been widely studied for its potential use in scientific research. DMBO is a derivative of coumarin, a natural compound found in many plants, that has been shown to exhibit a variety of biological activities.
Mecanismo De Acción
The exact mechanism of action of DMBO is not fully understood, but it is believed to act by binding to specific proteins and modulating their activity. DMBO has been shown to interact with a variety of proteins, including enzymes, receptors, and transcription factors.
Biochemical and Physiological Effects:
DMBO has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of gene expression, and the induction of cell death. DMBO has also been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMBO in lab experiments is its versatility. DMBO can be used in a variety of assays and experimental systems, and its fluorescent properties make it a useful tool for imaging and detection. However, one limitation of using DMBO is its potential toxicity, which can vary depending on the experimental conditions and the cell or tissue type being studied.
Direcciones Futuras
There are many potential future directions for the study of DMBO, including the development of new synthetic methods for producing DMBO derivatives with improved properties, the identification of new protein targets for DMBO, and the exploration of DMBO's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of DMBO and its effects on cellular and physiological processes.
Métodos De Síntesis
DMBO can be synthesized using a multi-step reaction process that involves the condensation of 3,5-dimethoxybenzoyl chloride with 7-methoxy-2,3-dihydro-4H-chromen-4-one in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Aplicaciones Científicas De Investigación
DMBO has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases, and as a tool for studying the mechanisms of protein-protein interactions.
Propiedades
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-22-13-4-5-16-17(6-7-25-18(16)11-13)20-26-19(21)12-8-14(23-2)10-15(9-12)24-3/h4-5,8-11H,6-7H2,1-3H3/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBWEQDIVFYUDA-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=CC(=C3)OC)OC)CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC(=CC(=C3)OC)OC)/CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3,5-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)



![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)

![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)


![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)


![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)